molecular formula C10H15NO2S B454673 Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 82546-91-6

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No. B454673
CAS RN: 82546-91-6
M. Wt: 213.3g/mol
InChI Key: ZLQVIZSBIABXJQ-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 82546-91-6 . It has a molecular weight of 213.3 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 213.3 . The InChI code for this compound is 1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3 , which provides information about its molecular structure.

Scientific Research Applications

Ethylene and Its Precursors in Plant Biology

Ethylene, a simple hydrocarbon with profound effects on plants, is derived from the precursor 1-aminocyclopropane-1-carboxylic acid (ACC). Studies reveal ACC's multifaceted roles beyond just being an ethylene precursor, including its involvement in plant growth, stress response, and signaling mechanisms. For example, ACC can be metabolized by bacteria using ACC-deaminase, enhancing plant growth and lowering stress susceptibility. These findings spotlight ACC's complex role in plant biology, potentially mirroring the multifunctional nature of other ethyl-containing compounds (B. V. D. Poel & D. Straeten, 2014).

Ethylmercury: Transport Across Biological Barriers

Research examining ethylmercury-containing compounds, such as Thimerosal, focuses on their ability to cross biological barriers, including the blood-brain barrier (BBB). Studies have demonstrated that ethylmercury, following exposure, accumulates in the brain, suggesting active transport mechanisms are involved. This research emphasizes the importance of understanding how ethyl-containing compounds interact with biological systems, potentially relevant to assessing the safety and biomedical applications of similar compounds (J. Kern et al., 2019).

Ethyl Groups in Organic Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives have been explored for their thermoelectric properties, highlighting the role of ethyl groups in enhancing material performance. Research indicates that PEDOT-based materials, with their inherent flexibility and electrical conductivity, are promising for thermoelectric applications. This underscores the potential of ethyl-containing compounds in developing new materials for energy conversion and storage solutions (R. Yue & Jingkun Xu, 2012).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQVIZSBIABXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350107
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

CAS RN

82546-91-6
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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